molecular formula C15H17F3N4O B4358766 2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE

2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE

Cat. No.: B4358766
M. Wt: 326.32 g/mol
InChI Key: DDFGCDWXCUWYLS-UHFFFAOYSA-N
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Description

2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a complex organic compound that features a pyridine ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling Reactions: The final step involves coupling the pyridine and pyrazole rings through a propanamide linker, typically using amide bond formation reactions under conditions such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are typically challenging due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may require strong nucleophiles and elevated temperatures.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(3-methyl-2-pyridinyl)-3-[5-methyl-1H-pyrazol-1-yl]propanamide: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    2-methyl-N-(3-methyl-2-pyridinyl)-3-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide: Contains a chloro group instead of a methyl group, potentially altering its reactivity and interactions.

    2-methyl-N-(3-methyl-2-pyridinyl)-3-[5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]propanamide: Has a difluoromethyl group instead of a trifluoromethyl group, which may affect its electronic properties and stability.

Uniqueness

The presence of the trifluoromethyl group in 2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE imparts unique electronic properties, enhancing its potential as a pharmacophore and its stability in various chemical environments. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(3-methylpyridin-2-yl)-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O/c1-9-5-4-6-19-13(9)20-14(23)10(2)8-22-11(3)7-12(21-22)15(16,17)18/h4-7,10H,8H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFGCDWXCUWYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C(C)CN2C(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
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2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 3
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2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 4
2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 5
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2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
2-METHYL-N-(3-METHYL-2-PYRIDYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE

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